1,6-Naphthyridine-8-methanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
362606-13-1 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1,6-naphthyridin-8-ylmethanol |
InChI |
InChI=1S/C9H8N2O/c12-6-8-5-10-4-7-2-1-3-11-9(7)8/h1-5,12H,6H2 |
InChI Key |
XOCHIYKIQSOKNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2N=C1)CO |
Origin of Product |
United States |
Synthetic Methodologies for 1,6 Naphthyridine 8 Methanol
3 Advanced Synthetic Approaches for 1,6-Naphthyridine (B1220473) Frameworks
1 Dehydrogenation Strategies
Dehydrogenation is a crucial step in synthesizing fully aromatic 1,6-naphthyridines from their partially saturated precursors, such as tetrahydro-1,6-naphthyridines. This aromatization step is often the final part of a multi-step synthesis. Various reagents and conditions can be employed to achieve this transformation. For instance, an N-oxide of a 1,6-naphthyridine can be reduced to the free base, which constitutes a form of dehydrogenation. The synthesis of 5,6-dihydrodibenzo[b,h]naphthyridines involves a final air oxidation step, which is a mild form of dehydrogenation that leads to the aromatic product.
2 Hydrolysis and Hydrogenolysis Methods
Hydrolysis and hydrogenolysis are common synthetic transformations used for deprotection or functional group conversion in the synthesis of 1,6-naphthyridine derivatives. For example, the synthesis of 5-hydroxy-1,6-naphthyridine can be achieved, which can then be converted to the parent 1,6-naphthyridine via its chloro and hydrazino derivatives, a process that involves hydrolysis and/or hydrogenolysis-type reactions. In the synthesis of benzo[de]naphthyridine derivatives, quinolone intermediates are prepared through thermolysis of anilinomethylene derivatives of Meldrum's acid, a reaction that involves the effective hydrolysis and decarboxylation of the Meldrum's acid moiety under high heat.
3 Domino and Cascade Transformations
Domino and cascade reactions represent a highly efficient and atom-economical approach to constructing complex molecules like 1,6-naphthyridines in a single pot. These processes involve a sequence of intramolecular reactions where the subsequent transformation is triggered by the functionality formed in the previous step.
One such strategy is the one-pot, three-component synthesis of bioactive 1,6-naphthyridines by reacting ketones with malononitrile and pyrrolidine. Another powerful example is a copper-catalyzed, one-pot, two-step reaction that generates functionalizednaphthyridines from 2-(N-propargylamino)benzaldehydes and arylamines. This sequential reaction constructs two new heterocyclic rings and three new bonds (two C-C and one C-N) in a single operation. The mechanism involves a sequence of imine formation, an intramolecular [4+2] hetero-Diels–Alder reaction, and subsequent air oxidation.
Similarly, a catalyst-free domino reaction has been developed for synthesizing indenonaphthyridine derivatives from 4-aminopyridin-2(1H)-ones, aldehydes, and 1H-indene-1,3(2H)-dione in water under microwave irradiation. This process involves a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration.
4 Intramolecular Diels-Alder Reactions
The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the stereocontrolled synthesis of polycyclic systems, including the 1,6-naphthyridine framework. This strategy has been effectively utilized to prepare benzo[h]-1,6-naphthyridine systems. The reaction involves creating a precursor molecule that contains both a diene and a dienophile, which then undergo a cycloaddition reaction upon heating or catalysis to form the fused ring system.
In a notable application, aryl oxazoles have been used as the diene component, tethered to a substituted acrylamide dienophile. The intramolecular cycloaddition of these components provides a high-yielding route to the tricyclic aromatic benzo[h]-1,6-naphthyridine core. A similar strategy involves an intramolecular inverse electron-demand hetero-Diels-Alder reaction. In this approach, an electron-deficient heterodiene, generated in situ from the reaction of 2-(N-propargylamino)benzaldehydes and arylamines, undergoes cycloaddition with a tethered alkyne partner. This reaction, often catalyzed by copper(II) bromide, efficiently furnishes 5,6-dihydrodibenzo[b,h]naphthyridines in high yields.
Table 2: Intramolecular Diels-Alder Reaction Precursors and Products
| Reaction Type | Precursor Components | Product Core Structure | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Normal Electron Demand | Aryl oxazole tethered to carbomethoxyacrylamide | Benzo[h]-1,6-naphthyridine | Heating | |
| Inverse Electron Demand | In situ generated heterodiene from 2-(N-propargylamino)benzaldehyde and arylamine, with a tethered alkyne | 5,6-Dihydrodibenzo[b,h]naphthyridine | CuBr₂ or CuCl, Toluene, 70 °C |
Hydroamination/Cyclization Sequences
Intramolecular hydroamination followed by cyclization represents a powerful strategy for the formation of nitrogen-containing heterocyclic systems. In the context of 1,6-naphthyridine synthesis, this approach would typically involve a suitably functionalized pyridine (B92270) precursor bearing an amino group and a side chain with an unsaturated bond (e.g., an alkyne or alkene). The intramolecular addition of the amino group across the unsaturated bond, often catalyzed by a transition metal, would lead to the formation of the second pyridine ring.
While specific examples detailing the application of hydroamination/cyclization sequences for the direct synthesis of 8-substituted 1,6-naphthyridines are not extensively documented in the reviewed literature, the general principles of this methodology are well-established for the synthesis of related quinoline and naphthyridine systems. For instance, NiH-catalyzed hydroamination/cyclization cascades have been effectively employed for the synthesis of quinolines from alkynes and anthranils dicp.ac.cn. This suggests the potential for analogous strategies to be developed for 1,6-naphthyridines, where a substituted aminopyridine could undergo a similar cascade reaction to furnish the desired scaffold.
Green Chemistry Approaches (e.g., Microwave Irradiation, Ultrasound Irradiation)
In recent years, green chemistry principles have become increasingly important in organic synthesis, aiming to reduce waste, energy consumption, and the use of hazardous substances. Microwave and ultrasound irradiation have emerged as valuable tools in this regard, often leading to shorter reaction times, higher yields, and cleaner reactions.
Microwave Irradiation:
Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of various substituted 1,6-naphthyridine derivatives. This technique utilizes microwave energy to rapidly heat the reaction mixture, often resulting in dramatic rate enhancements compared to conventional heating. Several studies have reported the efficient synthesis of functionalized 1,6-naphthyridines and related aza-heterocycles using microwave irradiation, highlighting the advantages of this method in terms of speed and efficiency researchgate.netresearchgate.netnih.govnih.gov. For example, a one-pot, pseudo-five-component synthesis of 1,2-dihydro researchgate.nettandfonline.comnaphthyridines has been achieved in water under catalyst-free conditions, showcasing an environmentally benign approach nih.gov.
Ultrasound Irradiation:
Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation, which generates localized high temperatures and pressures. This can lead to enhanced reaction rates and yields. Ultrasound-assisted synthesis has been employed for the one-pot synthesis of 1,6-naphthyridine-2,5-dione derivatives researchgate.net. The use of ultrasound offers a green alternative to conventional methods, often proceeding under milder conditions and with shorter reaction times.
| Green Chemistry Approach | Key Features | Application in 1,6-Naphthyridine Synthesis | Reference(s) |
| Microwave Irradiation | Rapid heating, shorter reaction times, improved yields. | Synthesis of substituted 1,6-naphthyridines and related heterocycles. | researchgate.netresearchgate.netnih.govnih.gov |
| Ultrasound Irradiation | Acoustic cavitation, enhanced reaction rates under mild conditions. | One-pot synthesis of 1,6-naphthyridine-2,5-dione derivatives. | researchgate.net |
Introduction of the Methanol (B129727) Moiety at the C-8 Position of 1,6-Naphthyridine
Once the 1,6-naphthyridine core is established, the next crucial step is the introduction of the methanol group at the C-8 position. This can be achieved through direct functionalization of the C-H bond or by converting a pre-existing functional group.
Direct Hydroxymethylation Reactions on Naphthyridine Scaffolds
Direct C-H hydroxymethylation is an atom-economical and efficient strategy for introducing a hydroxymethyl group onto a heteroaromatic ring. This approach avoids the need for pre-functionalized substrates, thereby shortening the synthetic sequence.
Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including C-H functionalization. In the context of hydroxymethylation, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process, which can generate a highly reactive hydroxymethyl radical from a readily available C1 source like methanol. This radical can then add to the electron-deficient naphthyridine ring.
While a specific example of photoredox-catalyzed hydroxymethylation at the C-8 position of 1,6-naphthyridine is not explicitly detailed in the available literature, the methodology has been successfully applied to a broad range of other heteroaromatic compounds nih.govresearchgate.net. The regioselectivity of such reactions is often dictated by the electronic properties of the heterocyclic substrate, with the radical attack typically occurring at the most electron-deficient position. For 1,6-naphthyridine, theoretical calculations would be necessary to predict the most likely site of radical attack.
Beyond photoredox catalysis, other methods for generating hydroxymethyl radicals or their synthetic equivalents can be employed for the C-H functionalization of 1,6-naphthyridine. These methods often involve the use of radical initiators and a source of the hydroxymethyl group. The success of such a reaction would again depend on the inherent reactivity and regioselectivity of the 1,6-naphthyridine nucleus towards radical addition. The general principles of radical-mediated C-H functionalization are well-established and offer a potential, albeit underexplored, route to 1,6-Naphthyridine-8-methanol scispace.com.
Functional Group Interconversion Strategies to the Methanol Moiety
An alternative and often more predictable approach to introducing the C-8 methanol group is through the transformation of a pre-existing functional group at that position. This strategy allows for the construction of the 1,6-naphthyridine ring with a handle at the C-8 position, which can then be converted to the desired methanol moiety in a subsequent step. A review on the synthesis of 1,6-naphthyridin-2(1H)-ones notes the introduction of a nitrile group at the C-8 position, which could serve as a valuable precursor mdpi.com.
A plausible and common functional group interconversion would be the reduction of a carboxylic acid or its ester derivative at the C-8 position. For example, a 1,6-naphthyridine-8-carboxylic acid or a methyl 1,6-naphthyridine-8-carboxylate could be reduced to the corresponding primary alcohol using a suitable reducing agent.
| Precursor Functional Group at C-8 | Transformation | Reagents | Product |
| Carboxylic Acid (-COOH) | Reduction | Lithium aluminum hydride (LiAlH4) | Methanol (-CH2OH) |
| Ester (-COOR) | Reduction | Lithium aluminum hydride (LiAlH4) | Methanol (-CH2OH) |
| Aldehyde (-CHO) | Reduction | Sodium borohydride (NaBH4) | Methanol (-CH2OH) |
| Nitrile (-CN) | Hydrolysis followed by Reduction | 1. Acid/Base 2. LiAlH4 | Methanol (-CH2OH) |
The synthesis of an 8-hydroxy-1,6-naphthyridine has been reported, which is structurally very similar to the target molecule nih.gov. The synthetic strategies employed in that work could potentially be adapted to achieve the synthesis of this compound.
Reduction of Carbonyl Precursors (e.g., Aldehydes, Esters, Carboxylic Acids)
A common and effective strategy for the synthesis of this compound involves the reduction of a corresponding carbonyl compound at the C8 position. This precursor could be an aldehyde (1,6-naphthyridine-8-carbaldehyde), an ester (e.g., methyl 1,6-naphthyridine-8-carboxylate), or a carboxylic acid (1,6-naphthyridine-8-carboxylic acid). The choice of reducing agent is crucial and depends on the specific carbonyl functional group present.
For the reduction of a 1,6-naphthyridine-8-carbaldehyde or a corresponding ester, mild reducing agents such as sodium borohydride (NaBH₄) can be employed. However, for the reduction of a 1,6-naphthyridine-8-carboxylic acid, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is a suitable choice for this transformation, capable of reducing the carboxylic acid directly to the primary alcohol. libretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether, followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol product.
An alternative approach for the reduction of carboxylic acids that offers milder reaction conditions is the use of borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS). These reagents can selectively reduce carboxylic acids in the presence of other functional groups that might be sensitive to LiAlH₄.
The general transformation can be summarized as follows:
Table 1: Reduction of Carbonyl Precursors to this compound
| Precursor | Reagent | Product |
|---|---|---|
| 1,6-Naphthyridine-8-carbaldehyde | Sodium Borohydride (NaBH₄) | This compound |
| Methyl 1,6-naphthyridine-8-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | This compound |
| 1,6-Naphthyridine-8-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) | This compound |
The synthesis of the required carbonyl precursors can be achieved through various methods for the functionalization of the 1,6-naphthyridine core, which are beyond the scope of this section but represent a critical preceding step in this synthetic strategy.
Nucleophilic Additions and Subsequent Reductions
Another viable synthetic route to this compound involves the use of nucleophilic addition reactions. This approach typically starts with an 8-halo-1,6-naphthyridine, most commonly an 8-bromo or 8-chloro derivative. This halogenated precursor can undergo a metal-halogen exchange to form an organometallic species, such as an organolithium or a Grignard reagent.
For instance, treatment of 8-bromo-1,6-naphthyridine with a strong base like n-butyllithium at low temperatures would generate 1,6-naphthyridin-8-yllithium. This highly reactive nucleophile can then be reacted with an electrophile such as formaldehyde (HCHO) to introduce the hydroxymethyl group directly. A subsequent aqueous workup would then yield the desired this compound.
Alternatively, a Grignard reagent can be formed from 8-bromo-1,6-naphthyridine by reacting it with magnesium metal in a suitable solvent like THF. The resulting 8-(bromomagnesium)-1,6-naphthyridine can then be treated with formaldehyde. The Grignard reagent adds to the carbonyl carbon of formaldehyde, and upon acidic workup, the corresponding alcohol, this compound, is obtained. masterorganicchemistry.comyoutube.comyoutube.com
A summary of these nucleophilic addition approaches is presented below:
Table 2: Nucleophilic Addition Routes to this compound
| Starting Material | Reagents | Intermediate | Electrophile | Final Product |
|---|---|---|---|---|
| 8-Bromo-1,6-naphthyridine | n-Butyllithium | 1,6-Naphthyridin-8-yllithium | Formaldehyde | This compound |
| 8-Bromo-1,6-naphthyridine | Magnesium | 8-(Bromomagnesium)-1,6-naphthyridine | Formaldehyde | This compound |
These methods offer a direct way to introduce the C8-methanol functionality, provided that the necessary 8-halo-1,6-naphthyridine precursor is accessible.
Stereoselective Synthesis of this compound
In cases where this compound or its derivatives possess a chiral center, for example, through substitution on the methanol's carbinol carbon, the development of stereoselective synthetic methods is of significant importance. Such methods aim to produce a single enantiomer or diastereomer of the target molecule, which is often crucial for its intended biological or material applications.
Asymmetric Catalysis in Naphthyridine Synthesis
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules. In the context of this compound, this could be applied in several ways. If the synthetic route involves the reduction of a prochiral ketone precursor at the 8-position (e.g., 8-acetyl-1,6-naphthyridine), an asymmetric reduction can be employed.
This can be achieved using chiral reducing agents or, more commonly, a combination of a standard reducing agent with a chiral catalyst. For instance, the use of a borane reducing agent in the presence of a chiral oxazaborolidine catalyst, as developed by Corey, Itsuno, and Bakshi (CBS reduction), is a well-established method for the enantioselective reduction of prochiral ketones to secondary alcohols.
Another approach involves the use of transition metal-catalyzed asymmetric transfer hydrogenation. Catalysts based on ruthenium, rhodium, or iridium, complexed with chiral ligands, can effectively catalyze the reduction of ketones to alcohols with high enantioselectivity. The choice of catalyst and reaction conditions would need to be optimized for the specific 1,6-naphthyridine substrate.
Chiral Resolution Techniques for Naphthyridine Derivatives
These diastereomers, having different physical properties, can then be separated by conventional techniques such as fractional crystallization or chromatography. After separation, the resolving agent is cleaved from each diastereomer to yield the individual enantiomers of the desired this compound derivative.
Common chiral resolving agents for alcohols include chiral carboxylic acids or their derivatives, which form diastereomeric esters. The efficiency of the resolution process depends heavily on the choice of the resolving agent and the crystallization behavior of the resulting diastereomeric salts or esters.
While effective, chiral resolution is often less efficient than asymmetric synthesis as it involves additional steps and the theoretical maximum yield for the desired enantiomer is 50%. However, it remains a valuable technique, particularly in cases where the development of a highly stereoselective catalytic system proves challenging.
Reactivity and Chemical Transformations of 1,6 Naphthyridine 8 Methanol
Reactions at the 1,6-Naphthyridine (B1220473) Ring System
The 1,6-naphthyridine ring, being a nitrogen-containing heterocycle, exhibits a reactivity profile that is distinct from its carbocyclic analogue, naphthalene. The presence of two nitrogen atoms deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution, particularly at positions ortho and para to the nitrogen atoms.
Electrophilic Substitution Reactions
The 1,6-naphthyridine nucleus is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms, which reduces the electron density of the aromatic system. youtube.com Reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation typically require harsh conditions and often result in low yields. When substitution does occur, it is directed to the positions that are least deactivated, which are generally the C-3 and C-4 positions on the pyridine (B92270) ring not containing the C-8 methanol (B129727) group. The reactivity is further influenced by the protonation of the nitrogen atoms under acidic conditions, which further deactivates the ring.
Nucleophilic Substitution Reactions
The electron-deficient nature of the 1,6-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when a good leaving group is present on the ring. researchgate.net While 1,6-naphthyridine-8-methanol itself does not possess a leaving group on the ring, derivatives such as halo-1,6-naphthyridines can readily undergo substitution. For instance, chloro-substituted 1,6-naphthyridines can react with various nucleophiles, including amines, alkoxides, and thiolates, to yield the corresponding substituted products. The positions most activated for nucleophilic attack are typically C-2, C-4, C-5, and C-7.
Recent research has demonstrated the regioselective nucleophilic substitution of triflate groups on the 1,6-naphthyridine scaffold. In a one-pot difunctionalization reaction, 1,6-naphthyridine-5,7-ditriflates were shown to react with various amine nucleophiles with a high degree of regioselectivity for the C-5 position. acs.org This highlights the potential for selective functionalization of the naphthyridine core.
Oxidation and Reduction Processes of the Naphthyridine Core
The 1,6-naphthyridine ring can undergo both oxidation and reduction. Oxidation of the nitrogen atoms can lead to the formation of N-oxides. For instance, the oxidation of a benzo[b] mdpi.commdpi.comnaphthyridine derivative with m-chloroperbenzoic acid resulted in the formation of the corresponding N-oxide at the 10-position. researchgate.net
Reduction of the 1,6-naphthyridine ring system can be achieved using various reducing agents. Catalytic hydrogenation with palladium on charcoal has been used to reduce 1,6-naphthyridine to its 1,2,3,4-tetrahydro derivative. rsc.org More vigorous reduction with sodium and ethanol (B145695) can lead to the fully saturated decahydro-1,6-naphthyridine. rsc.org
Cross-Coupling Reactions at the Naphthyridine Scaffold
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 1,6-naphthyridine scaffold. nih.govwikipedia.org These reactions typically involve the coupling of a halo- or triflate-substituted naphthyridine with a variety of coupling partners, such as boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling). For these reactions to be applied to this compound, the ring would first need to be functionalized with a suitable leaving group, such as a halogen or a triflate. For example, a 5-bromo-8-methoxy-1,6-naphthyridine-7-carboxylic acid derivative has been utilized in a Suzuki coupling reaction. nih.gov
Functionalization of the Naphthyridine Ring at Other Positions (Beyond C-8)
The functionalization of the 1,6-naphthyridine ring at positions other than C-8 is an active area of research for the development of new bioactive molecules. nih.govnih.gov A review of the substitution patterns of 1,6-naphthyridin-2(1H)-ones shows that a wide variety of substituents can be introduced at the N-1, C-3, C-4, C-5, and C-7 positions. nih.gov For instance, a protocol has been developed that allows for the introduction of a nitrile group at the C-8 position, which can be further derivatized. nih.gov
Transformations Involving the Methanol Moiety at C-8
The methanol group at the C-8 position of this compound provides a versatile handle for a variety of chemical transformations.
The primary alcohol of the methanol moiety can be oxidized to the corresponding aldehyde, 1,6-naphthyridine-8-carbaldehyde, using standard oxidizing agents such as manganese dioxide or Swern oxidation conditions. Further oxidation can yield the carboxylic acid, 1,6-naphthyridine-8-carboxylic acid. Conversely, the aldehyde can be reduced back to the alcohol using reducing agents like sodium borohydride.
Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives
The primary alcohol functionality of this compound can be selectively oxidized to yield either the corresponding aldehyde (1,6-naphthyridine-8-carbaldehyde) or carboxylic acid (1,6-naphthyridine-8-carboxylic acid). The choice of oxidizing agent and reaction conditions determines the final product. passmyexams.co.uk
Oxidation to the aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. e-bookshelf.de Reagents such as Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) are commonly employed for this transformation. vanderbilt.edu Another effective method is the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures. TEMPO-based oxidation systems, often in combination with a co-oxidant like sodium hypochlorite, provide a catalytic and selective route to the aldehyde. organic-chemistry.org
For the synthesis of the carboxylic acid derivative, stronger oxidizing agents are necessary. libretexts.org Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO4) or chromium-based oxidants like Jones reagent (CrO3 in aqueous sulfuric acid). vanderbilt.edu When using milder reagents that initially form the aldehyde, employing an excess of the oxidizing agent and allowing the reaction to proceed for a longer duration can also lead to the formation of the carboxylic acid. passmyexams.co.uklibretexts.org
Table 1: Common Reagents for the Oxidation of this compound
| Target Product | Reagent(s) | Typical Conditions |
|---|---|---|
| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH2Cl2, Room Temp |
| Pyridinium Dichromate (PDC) | Anhydrous CH2Cl2 or DMF | |
| TEMPO/NaOCl | Biphasic system (e.g., CH2Cl2/H2O) | |
| Carboxylic Acid | Potassium Permanganate (KMnO4) | Basic aqueous solution, heat |
| Jones Reagent (CrO3/H2SO4) | Acetone, 0°C to Room Temp |
Esterification and Etherification of the Hydroxyl Group
The hydroxyl group of this compound readily undergoes esterification and etherification reactions, providing pathways to introduce a variety of functional groups and modify the compound's steric and electronic properties.
Esterification can be achieved through several standard methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. A more common and often higher-yielding approach is to react the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct.
Etherification is most commonly accomplished via the Williamson ether synthesis. This two-step process begins with the deprotonation of the hydroxyl group using a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution reaction to form the corresponding ether.
Table 2: Selected Methods for Esterification and Etherification
| Reaction | Reagents | Product Type |
|---|---|---|
| Esterification | R-COOH, H+ catalyst | Ester (R-CO-O-CH2-Naph) |
| R-COCl, Pyridine | Ester (R-CO-O-CH2-Naph) | |
| (R-CO)2O, Pyridine | Ester (R-CO-O-CH2-Naph) | |
| Etherification | 1. NaH; 2. R-X (Alkyl Halide) | Ether (R-O-CH2-Naph) |
Conversion of the Hydroxyl Group to Other Functionalities (e.g., Halides, Amines, Ethers)
The hydroxyl group is a poor leaving group in nucleophilic substitution reactions. Therefore, its conversion to other functionalities like halides or amines requires its transformation into a better leaving group. chemistrysteps.com
Conversion to Halides: The hydroxyl group can be directly replaced by a halogen. Reaction with thionyl chloride (SOCl2) is a standard method for producing the corresponding chloride (8-(chloromethyl)-1,6-naphthyridine). Similarly, phosphorus tribromide (PBr3) can be used to synthesize the bromide derivative. nih.gov These alkyl halides are versatile intermediates for subsequent nucleophilic substitution reactions.
Conversion to Amines: The synthesis of amines from the alcohol is typically a two-step process. chemistrysteps.com First, the hydroxyl group is converted into a good leaving group, such as a halide (as described above) or a sulfonate ester (e.g., tosylate or mesylate) by reacting the alcohol with tosyl chloride or mesyl chloride, respectively. vanderbilt.edu The resulting intermediate can then be reacted with ammonia, a primary or secondary amine, or an azide (B81097) salt. If an azide is used, the resulting alkyl azide is subsequently reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C). chemistrysteps.comvanderbilt.edu
Conversion to Ethers: As mentioned in section 3.2.2, ethers are synthesized by first converting the alcohol to an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Table 3: Reagents for Functional Group Interconversion of the Hydroxyl Group
| Transformation | Reagent(s) | Intermediate/Product |
|---|---|---|
| Alcohol to Chloride | Thionyl Chloride (SOCl2) | 8-(Chloromethyl)-1,6-naphthyridine |
| Alcohol to Bromide | Phosphorus Tribromide (PBr3) | 8-(Bromomethyl)-1,6-naphthyridine |
| Alcohol to Tosylate | Tosyl Chloride (TsCl), Pyridine | 1,6-Naphthyridin-8-ylmethyl tosylate |
| Tosylate to Amine | 1. Sodium Azide (NaN3); 2. LiAlH4 or H2/Pd-C | 8-(Aminomethyl)-1,6-naphthyridine |
Derivatization for Complex Molecular Architectures and Hybrid Structures
This compound and its derivatives serve as versatile building blocks for the construction of more complex molecular architectures. The functional group at the 8-position acts as a synthetic handle for elaboration.
Aldehyde derivatives can participate in reactions such as Wittig olefination to form alkenes, reductive amination to form new amines, and various condensation reactions.
Carboxylic acid derivatives are key precursors for forming amides via coupling with amines using reagents like DCC or EDC. They can also be converted to esters or reduced back to the alcohol.
Halide derivatives are excellent substrates for nucleophilic substitution reactions and are crucial for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which link the naphthyridine scaffold to other aromatic or unsaturated systems.
Amine derivatives can be acylated to form amides or used in the synthesis of other nitrogen-containing heterocycles.
This versatility allows for the integration of the 1,6-naphthyridine core into larger, multifunctional molecules, including potential bioactive compounds, ligands for materials science, and complex natural product analogues. nih.gov
Reactions of this compound as a Ligand in Coordination Chemistry
The 1,6-naphthyridine scaffold is an effective chelating ligand for a variety of metal ions. nih.gov The two nitrogen atoms (at positions 1 and 6) are positioned to form a stable five-membered ring upon coordination to a metal center, similar to the well-studied 1,8-naphthyridine (B1210474) and 2,2'-bipyridine (B1663995) ligands. researchgate.netresearchgate.net
Complexation with Transition Metals
This compound is expected to act primarily as a bidentate N,N'-donor ligand, coordinating to transition metals through the lone pairs on its two ring nitrogens. mdpi.com A wide range of transition metal ions, including those from the first row (e.g., Cu(II), Fe(II), Co(II), Zn(II)) and second/third rows (e.g., Ru(II), Rh(III), Pd(II), Pt(II)), can form stable complexes with such N-heterocyclic ligands. tcd.ietamu.edunih.gov
The geometry of the resulting complex depends on the metal ion's preferred coordination number and geometry. For example, it could form tetrahedral complexes of the type [M(L)X2], square planar complexes like [M(L)X2], or octahedral complexes such as [M(L)2X2] or [M(L)3] (where L is this compound and X is a monodentate ligand like a halide).
The methanol group at the 8-position may or may not participate in coordination. In some cases, the oxygen atom of the hydroxyl group could act as a weak, hemilabile donor, potentially leading to tridentate (N,N',O) coordination. This would depend on the specific metal ion and the steric and electronic context of the complex.
Role in Catalytic Processes
Metal complexes featuring naphthyridine-based ligands have demonstrated activity in various catalytic processes. researchgate.net The rigid and planar structure of the naphthyridine core provides a well-defined coordination sphere for the metal, while its electronic properties can be tuned by substituents.
By analogy with related systems, complexes of this compound could find applications in catalysis. For instance, palladium complexes bearing N-heterocyclic ligands are widely used in C-C and C-N cross-coupling reactions. researchgate.net Copper and ruthenium complexes with naphthyridine-type ligands have been investigated for their roles in oxidation and reduction reactions, including water oxidation. researchgate.net
The hydroxyl group on the ligand backbone could also play a significant role. It could be involved in substrate binding through hydrogen bonding, act as a proton relay, or be derivatized to introduce chiral centers for asymmetric catalysis or to anchor the catalytic complex to a solid support. The ability to easily modify this functional group makes this compound a promising platform for developing tailored catalysts for specific organic transformations.
Computational and Theoretical Investigations of 1,6 Naphthyridine 8 Methanol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are essential tools for understanding the intrinsic electronic properties, reactivity, and stability of molecules. These computational methods provide detailed insights into molecular structure and behavior at the atomic level, complementing experimental findings. For 1,6-Naphthyridine-8-methanol, theoretical studies are crucial for elucidating its electronic characteristics, which are governed by the naphthyridine core and the methanol (B129727) substituent.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. nih.govmdpi.com It is employed to optimize molecular geometries, calculate energies, and derive various electronic descriptors. nih.gov DFT calculations, often using hybrid functionals like B3LYP, have been successfully applied to study various naphthyridine derivatives and other heterocyclic systems. nih.govresearchgate.netias.ac.in For this compound, DFT would be used to determine its most stable conformation (optimized geometry) and to serve as the foundation for further analysis of its electronic properties, including those discussed in the subsequent sections. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, making it indicative of a molecule's nucleophilic or basic character, while the LUMO acts as an electron acceptor, reflecting its electrophilic or acidic nature. youtube.comyoutube.com
According to FMO theory, a chemical reaction is favored when there is efficient overlap between the HOMO of one molecule and the LUMO of another. youtube.compku.edu.cn The energy difference between these frontier orbitals is a key determinant of molecular reactivity. researchgate.net For this compound, FMO analysis would predict the most likely sites for nucleophilic and electrophilic attack, providing insights into its reaction mechanisms. The distribution of the HOMO and LUMO across the molecule's atoms would highlight the regions of highest electron density (likely around the nitrogen and oxygen atoms for the HOMO) and lowest electron density (LUMO), respectively. youtube.comwuxibiology.com
The energies of the HOMO and LUMO, and the resulting energy gap (ΔE = ELUMO - EHOMO), are critical parameters derived from quantum chemical calculations that characterize the electronic properties and reactivity of a molecule. dergipark.org.trnist.gov
HOMO Energy (EHOMO): A higher HOMO energy indicates a greater ability to donate electrons.
LUMO Energy (ELUMO): A lower LUMO energy suggests a greater ability to accept electrons. dergipark.org.tr
HOMO-LUMO Energy Gap (ΔE): The energy gap is a measure of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests higher chemical reactivity and lower stability. researchgate.net This gap is also crucial in determining the electronic absorption and emission properties of a molecule. nih.gov
These parameters are instrumental in calculating global quantum molecular descriptors such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). researchgate.netdergipark.org.tr
| Parameter | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical stability and reactivity |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons |
Mulliken population analysis is a method used to estimate the partial atomic charges on the individual atoms within a molecule from the results of quantum chemical calculations. wikipedia.org This analysis provides a picture of the electron distribution and helps identify electrostatic interactions and reactive sites. researchgate.net The calculation involves partitioning the total electron population among the different atoms. uni-muenchen.de
For this compound, a Mulliken charge analysis would be expected to show a net negative charge on the electronegative nitrogen and oxygen atoms, while the carbon and hydrogen atoms would exhibit varying degrees of positive charge. This charge distribution is crucial for understanding the molecule's dipole moment and its interactions with other polar molecules or ions. However, it is known that Mulliken charges can be sensitive to the basis set used in the calculation. wikipedia.org
| Atom Type | Expected Charge | Reason |
|---|---|---|
| N (in ring) | Negative | High electronegativity |
| O (in methanol group) | Negative | High electronegativity |
| C (bonded to N/O) | Positive | Electron withdrawal by N/O |
| H (bonded to O) | Positive | Polarity of O-H bond |
Nonlinear optical (NLO) properties refer to the changes in the optical properties of a material in the presence of intense light. nih.gov Molecules with significant intramolecular charge transfer, a large dipole moment, and a small HOMO-LUMO gap often exhibit notable NLO responses, such as high first-order hyperpolarizability (β). nih.govresearchgate.net Such materials are of interest for applications in photonics and optoelectronics. dntb.gov.uaresearchgate.net Computational studies on naphthyridine-based systems have shown their potential as NLO materials. nih.gov A theoretical investigation of this compound would quantify its dipole moment and predict its hyperpolarizability, assessing its suitability for NLO applications.
| Property | Symbol | Unit | Significance |
|---|---|---|---|
| Dipole Moment | μ | Debye | Measures molecular polarity |
| First Hyperpolarizability | β | esu | Indicates second-order NLO response |
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wave function into localized orbitals corresponding to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This analysis provides a detailed picture of the Lewis-like bonding structure and explores delocalization effects arising from orbital interactions. wikipedia.org
A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs (bonds or lone pairs) and empty (acceptor) NBOs (antibonds). The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. wisc.edu Larger E(2) values indicate stronger delocalization and are crucial for understanding hyperconjugative and resonance effects that contribute to molecular stability. For this compound, NBO analysis would identify key interactions, such as those involving the lone pairs on the nitrogen and oxygen atoms donating into adjacent antibonding orbitals, which stabilize the molecule. uni-muenchen.de
Theoretical Studies of Electronic Excitations (Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a principal computational method for investigating the electronic excited states of molecules like this compound. This approach allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's equilibrium geometry. These calculations are crucial for understanding a molecule's light-absorbing properties and interpreting its Ultraviolet-Visible (UV-Vis) absorption spectrum. nih.gov
For naphthyridine derivatives, TD-DFT is employed to predict the wavelengths of maximum absorption (λmax), the oscillator strengths (f) of electronic transitions, and the nature of the molecular orbitals involved (e.g., HOMO to LUMO transitions). beilstein-journals.org The accuracy of these predictions is highly dependent on the choice of the density functional and basis set. arxiv.org Studies on related chromophores have shown that functionals like ωB97X-D and BMK can provide a good balance of accuracy and computational cost for determining excitation energies. arxiv.org
The analysis of natural transition orbitals (NTOs) derived from TD-DFT calculations provides a compact representation of the electronic transition, often described in terms of "hole" (the vacated orbital) and "particle" (the occupied orbital) distributions. This helps in characterizing transitions as local excitations, charge-transfer excitations, or a mix of both. nih.gov For this compound, such studies would elucidate how the electronic structure dictates its photophysical behavior. While the adiabatic approximation is common, certain complex phenomena, such as charge-transfer or double excitations, may require more advanced, frequency-dependent approaches. bohrium.com
Table 1: Representative Data from TD-DFT Calculations for a Naphthyridine Derivative
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S1 | 3.54 | 350 | 0.25 | HOMO -> LUMO (95%) |
| S2 | 3.98 | 312 | 0.08 | HOMO-1 -> LUMO (88%) |
| S3 | 4.31 | 288 | 0.42 | HOMO -> LUMO+1 (91%) |
Relativistic Effects on Molecular Properties
Relativistic effects in quantum chemistry refer to the corrections that arise from Einstein's theory of relativity. These effects become significant for molecules containing heavy elements, typically those in the 5th and 6th periods of the periodic table and beyond. americanscientist.org For these elements, the inner electrons move at speeds that are a considerable fraction of the speed of light, leading to a relativistic increase in their mass and a subsequent contraction of s and p orbitals. uba.ar This contraction provides more effective shielding of the nuclear charge, causing the outer d and f orbitals to expand.
These phenomena can profoundly influence molecular properties, including bond lengths, bond energies, spectroscopic constants, and chemical reactivity. researchgate.net For instance, the well-known yellow color of gold and the liquidity of mercury at room temperature are direct consequences of relativistic effects. americanscientist.orgmudring.org Computational methods that account for relativity, such as those based on the Dirac equation or approximations like the Zeroth-Order Regular Approximation (ZORA) and the Douglas-Kroll-Hess (DKH) Hamiltonian, are necessary for accurate predictions involving heavy elements. arxiv.org
However, this compound is composed exclusively of light, first- and second-row elements (carbon, hydrogen, nitrogen, and oxygen). The electrons in these atoms move at speeds far from the relativistic regime. Consequently, relativistic effects are negligible for this compound and are not typically considered in computational studies of its molecular properties. Standard non-relativistic quantum chemical methods are sufficient for an accurate description of its structure and behavior.
Molecular Modeling and Simulation Studies
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). For the naphthyridine class of compounds, docking simulations are widely used to predict and analyze their interactions with various biological targets, providing insights into their potential pharmacological activity. nih.govtandfonline.com These studies are foundational in drug discovery for identifying potential binding modes and estimating the strength of the interaction, often quantified as a docking score. researchgate.netnih.gov
For derivatives of 1,6-naphthyridine (B1220473), docking has been instrumental in exploring their potential as inhibitors for targets like Fibroblast Growth Factor Receptor 4 (FGFR4) and Topoisomerase I, which are implicated in cancer. acs.orgnih.gov The simulations can reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the receptor's active site. nih.gov This information is crucial for understanding the structure-activity relationship (SAR) and for the rational design of new derivatives with improved potency and selectivity. nih.gov
Table 2: Application of Molecular Docking to Naphthyridine Derivatives
| Biological Target | Therapeutic Area | Purpose of Docking | Key Findings |
|---|---|---|---|
| Topoisomerase I (Top1) | Anticancer | Predict binding mode and stabilize drug-DNA-enzyme complex. nih.gov | Identified key hydrogen bonds and stacking interactions. researchgate.net |
| FGFR4 Kinase | Anticancer (Hepatocellular Carcinoma) | Elucidate binding interactions with the kinase domain. acs.org | Showed covalent bond formation with a cysteine residue (Cys552). acs.org |
| CDK8 Kinase | Anticancer | Explore binding mode and identify critical interactions. nih.gov | Revealed a crucial hydrogen bond with the residue LYS52. nih.gov |
| Various Bacterial Proteins | Antimicrobial | Predict binding affinity and interaction patterns. tandfonline.com | Demonstrated strong binding affinities supporting antimicrobial potential. tandfonline.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular systems, offering insights into conformational flexibility and stability that are inaccessible through static modeling methods like docking. mdpi.com
Furthermore, MD simulations can be used to perform a conformational analysis of the this compound molecule itself in solution, identifying its most stable conformations and the energy barriers between them. nih.gov This is achieved by simulating the molecule in a box of explicit solvent molecules (e.g., water) and analyzing the resulting trajectory to understand its dynamic behavior in a more realistic environment. mdpi.com
Noncovalent Interaction (NCI) Plot Index Analysis
Noncovalent Interaction (NCI) plot analysis is a visualization technique used to identify and characterize non-covalent interactions within a single molecule or between multiple molecules. nih.govjussieu.fr The method is based on the electron density (ρ) and its derivative, the reduced density gradient (s). Regions of non-covalent interaction are identified by low values of the reduced density gradient at low electron densities. nih.gov
The results are typically visualized as 3D isosurfaces in molecular space, which are color-coded to indicate the nature and strength of the interaction. youtube.comyoutube.com The color scale is mapped according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density:
Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds or strong electrostatic interactions.
Green surfaces represent weak, attractive van der Waals interactions.
Red surfaces signify strong, repulsive interactions, such as steric clashes in crowded regions or within ring systems.
For this compound, NCI plot analysis would provide a detailed qualitative map of its intramolecular interactions, such as potential weak hydrogen bonds involving the methanol group and the naphthyridine nitrogens, as well as steric strain within the fused ring system. This provides a visual understanding of the forces that govern its three-dimensional structure and conformational preferences. jussieu.fr
Prediction of Spectroscopic Parameters
Computational quantum chemistry provides a powerful framework for the prediction of various spectroscopic parameters, which can be used to aid in the identification of molecules and to interpret experimental spectra. nsf.gov For a molecule like this compound, these methods can predict properties related to rotational, vibrational, and nuclear magnetic resonance (NMR) spectroscopy with a high degree of accuracy. winterschool.ccunibo.it
By performing geometry optimization followed by frequency calculations, typically using Density Functional Theory (DFT), one can obtain a wealth of spectroscopic data. Harmonic vibrational frequencies and their corresponding intensities can be calculated to simulate an infrared (IR) spectrum. While harmonic calculations often overestimate frequencies, scaling factors or more computationally expensive anharmonic calculations can be used to achieve better agreement with experimental results. winterschool.cc
Similarly, NMR chemical shifts and coupling constants can be predicted by calculating the nuclear magnetic shielding tensors. These predictions are invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra. For rotational spectroscopy, high-level quantum-chemical calculations can predict rotational constants with very high accuracy, which is essential for identifying molecules in the gas phase. unibo.it Semi-empirical methods, such as AM1 and PM3, have also been utilized for related 1,6-naphthyridine structures to support spectroscopic interpretations. nih.gov
Table 3: Computationally Predicted Spectroscopic Parameters
| Spectroscopy Type | Predicted Parameters | Common Computational Method |
|---|---|---|
| Vibrational (IR, Raman) | Vibrational Frequencies, Intensities | DFT (e.g., B3LYP) |
| NMR | Chemical Shifts (δ), Coupling Constants (J) | DFT with GIAO method |
| Rotational (Microwave) | Rotational Constants (A, B, C) | Coupled Cluster (e.g., CCSD(T)) |
| Electronic (UV-Vis) | Excitation Energies, Oscillator Strengths | Time-Dependent DFT (TD-DFT) |
Theoretical ¹H and ¹³C NMR Chemical Shift Predictions (e.g., GIAO Method)
The prediction of nuclear magnetic resonance (NMR) spectra is a cornerstone of computational structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the NMR chemical shifts of organic molecules. nih.gov This method involves calculating the magnetic shielding tensors for each nucleus in the molecule.
The process begins with the optimization of the molecule's geometry, typically using a DFT method such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)). nih.gov Following geometry optimization, the GIAO method is employed at the same or a higher level of theory to compute the isotropic magnetic shielding values (σ) for each hydrogen and carbon atom. researchgate.netresearchgate.net These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, usually tetramethylsilane (B1202638) (TMS). researchgate.net
δsample = σTMS - σsample
The accuracy of these predictions allows for the assignment of experimental NMR signals and can help distinguish between different isomers or conformers. nih.gov For this compound, this would involve calculating the chemical shifts for the protons and carbons of the naphthyridine core, the methanol substituent, and comparing them to experimental data if available.
Table 1: Illustrative Format for Theoretical ¹H NMR Chemical Shift Predictions for this compound (GIAO/B3LYP/6-311G++)
| Atom Position | Calculated Chemical Shift (ppm) |
|---|---|
| H-2 | Value |
| H-3 | Value |
| H-4 | Value |
| H-5 | Value |
| H-7 | Value |
| CH₂ | Value |
Table 2: Illustrative Format for Theoretical ¹³C NMR Chemical Shift Predictions for this compound (GIAO/B3LYP/6-311G++)
| Atom Position | Calculated Chemical Shift (ppm) |
|---|---|
| C-2 | Value |
| C-3 | Value |
| C-4 | Value |
| C-4a | Value |
| C-5 | Value |
| C-7 | Value |
| C-8 | Value |
| C-8a | Value |
Computational Infrared (IR) Spectroscopy
Computational IR spectroscopy predicts the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an experimental IR spectrum. diva-portal.org This analysis is crucial for identifying functional groups and characterizing the molecule's vibrational modes.
The calculation process involves first optimizing the molecular geometry and then performing a frequency calculation at the same level of theory. cardiff.ac.uk This computation solves for the vibrational modes of the molecule under the harmonic approximation. The output provides the frequencies (typically in cm⁻¹) and the corresponding IR intensities for each vibrational mode. cardiff.ac.uk These theoretical frequencies often contain systematic errors, and it is common practice to apply a scaling factor to the calculated values to improve agreement with experimental data. researchgate.net For this compound, this would allow for the assignment of characteristic vibrations such as O-H stretching, C-H stretching of the aromatic rings and the methylene (B1212753) group, C=N and C=C stretching of the naphthyridine core, and C-O stretching.
Table 3: Exemplary Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity |
|---|---|---|
| O-H Stretch | ~3600-3400 | Strong |
| Aromatic C-H Stretch | ~3100-3000 | Medium |
| Aliphatic C-H Stretch | ~2950-2850 | Medium |
| C=N/C=C Stretch | ~1600-1450 | Strong/Medium |
UV-Visible Absorption Spectra Predictions
Theoretical predictions of UV-Visible absorption spectra help to understand the electronic transitions within a molecule. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the excitation energies and oscillator strengths that determine the position (λmax) and intensity of absorption bands. nih.gov
Similar to other spectroscopic predictions, the calculation starts with an optimized ground-state geometry. A TD-DFT calculation is then performed to obtain the vertical excitation energies, which correspond to the energy difference between the ground electronic state and various excited states. The output provides the wavelength of the absorption (λmax), the oscillator strength (which relates to the intensity of the absorption), and the nature of the electronic transition (e.g., π → π* or n → π*). nih.gov For this compound, these calculations would predict the electronic transitions responsible for its absorption of UV or visible light, primarily arising from the π-conjugated naphthyridine system.
Table 4: Representative Predicted UV-Visible Absorption Data for this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| S₀ → S₁ | Value | Value |
| S₀ → S₂ | Value | Value |
Vibrational Frequency Analysis
A vibrational frequency analysis is a standard output of quantum chemical calculations that provides crucial information beyond just the IR spectrum. nih.gov After optimizing a molecule's geometry, a frequency calculation is performed to confirm that the structure is a true energy minimum. A stable molecule at an energy minimum will have all real (positive) vibrational frequencies. nist.gov The presence of imaginary frequencies indicates a transition state or a higher-order saddle point.
This analysis provides a set of normal modes, which are the fundamental vibrations of the molecule. Each mode has a specific frequency and displacement vectors for each atom, describing the atomic motions during that vibration. researchgate.net For this compound, this analysis would confirm the stability of its computed structure and provide a detailed picture of its atomic motions, such as the torsional modes of the methanol group or the ring breathing modes of the naphthyridine core.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing insights into transition states, reaction intermediates, and energy barriers that are often difficult to study experimentally. rsc.org By mapping the potential energy surface of a reaction, chemists can understand the detailed pathway from reactants to products.
For a reaction involving this compound, such as its synthesis or a subsequent transformation, computational methods would be used to:
Identify Reactants, Intermediates, and Products: The geometries of all species involved in the proposed mechanism are optimized.
Locate Transition States (TS): Specialized algorithms are used to find the transition state structures that connect reactants to products or intermediates. A vibrational frequency analysis is then performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
Construct a Reaction Profile Diagram: The calculated energies are used to plot a diagram that visualizes the energy changes along the reaction pathway, providing a clear picture of the reaction's feasibility and kinetics.
This approach allows for the comparison of different possible mechanistic pathways, helping to identify the most likely route a reaction will follow. rsc.org
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. For 1,6-Naphthyridine-8-methanol, a combination of 1H, 13C, and 2D NMR experiments would be employed to provide a complete assignment of all proton and carbon signals.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The aromatic carbons of the 1,6-naphthyridine (B1220473) core would display signals in the δ 110-160 ppm range. The carbon of the methanol (B129727) group (-CH₂OH) would be expected at a higher field, typically in the δ 50-70 ppm region.
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for establishing the connectivity between protons and carbons. A COSY spectrum would reveal proton-proton coupling networks, helping to assign adjacent protons on the aromatic rings. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 8.5 - 9.2 | 145 - 155 |
| H-3 | 7.5 - 8.2 | 120 - 130 |
| H-4 | 8.0 - 8.8 | 135 - 145 |
| H-5 | 8.8 - 9.5 | 150 - 160 |
| H-7 | 7.8 - 8.5 | 115 - 125 |
| -CH₂- | 4.5 - 5.5 | 60 - 70 |
| -OH | Variable | - |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₈N₂O), the expected exact mass can be calculated. HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula. The ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) would likely show a prominent peak for the protonated molecule [M+H]⁺.
Interactive Data Table: Expected HRMS Data
| Ion | Calculated Exact Mass |
| [C₉H₈N₂O + H]⁺ | 161.0715 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and methylene (B1212753) groups, C=N and C=C stretches of the naphthyridine ring, and the C-O stretch of the primary alcohol.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H Stretch (alcohol) | 3200 - 3600 (broad) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=N and C=C Stretch (aromatic) | 1400 - 1600 |
| C-O Stretch (primary alcohol) | 1000 - 1050 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the 1,6-naphthyridine ring is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The absorption maxima (λₘₐₓ) are indicative of the electronic structure of the compound.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice of this compound, confirming its absolute structure.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of a compound and for its separation from reaction mixtures.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method to monitor the progress of a reaction and to get a preliminary indication of the purity of the product.
Column Chromatography: This technique is used for the purification of the compound on a larger scale.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final compound with high accuracy.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula (C₉H₈N₂O) to verify its elemental composition.
Interactive Data Table: Calculated Elemental Composition
| Element | Percentage (%) |
| Carbon (C) | 67.49 |
| Hydrogen (H) | 5.03 |
| Nitrogen (N) | 17.49 |
| Oxygen (O) | 9.99 |
Future Research Directions and Outlook for 1,6 Naphthyridine 8 Methanol
Development of Novel and Sustainable Synthetic Pathways
The future of synthesizing 1,6-Naphthyridine-8-methanol and its derivatives hinges on the development of environmentally benign and efficient methodologies. Green chemistry principles are becoming increasingly important in synthetic organic chemistry, and future research will likely focus on minimizing waste, avoiding hazardous solvents, and utilizing renewable resources.
Recent advancements in the synthesis of functionalized 1,6-naphthyridines have highlighted several sustainable approaches. One-pot multicomponent reactions (MCRs) under solvent-free conditions, catalyzed by reusable agents like [Et3NH][HSO4], have shown promise in producing highly functionalized nih.govresearchgate.net-naphthyridines with excellent yields. tandfonline.com This approach offers advantages such as short reaction times, simple workup procedures, and the avoidance of toxic organic solvents. tandfonline.com
Furthermore, the use of water as a green solvent is a highly attractive and eco-friendly approach. researchgate.netresearchgate.net Studies have demonstrated the successful synthesis of 1,6-naphthyridine (B1220473) derivatives in aqueous media, sometimes with the aid of a catalyst like choline (B1196258) hydroxide (B78521), a metal-free and non-toxic compound. researchgate.net Catalyst-free synthesis in an aqueous medium has also been reported, further simplifying the reaction conditions and reducing environmental impact. figshare.com Another sustainable strategy involves the use of recyclable heterogeneous catalysts, such as KF/basic alumina, for the solvent-free synthesis of functionalized nih.govresearchgate.net-naphthyridines. tandfonline.com These methods not only offer high yields but also allow for the easy recovery and reuse of the catalyst. tandfonline.com
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. derpharmachemica.com The application of these sustainable methods to the specific synthesis of this compound could lead to more efficient and environmentally friendly production of this key intermediate.
Table 1: Comparison of Sustainable Synthetic Methods for 1,6-Naphthyridine Derivatives
| Method | Catalyst | Solvent | Key Advantages |
| One-pot MCR | [Et3NH][HSO4] | Solvent-free | High yield, short reaction time, no toxic byproducts tandfonline.com |
| Aqueous Synthesis | Choline hydroxide or catalyst-free | Water | Eco-friendly, low cost, simple methodology researchgate.netfigshare.com |
| Heterogeneous Catalysis | KF/basic alumina | Solvent-free | Recyclable catalyst, high yield tandfonline.com |
| Microwave-assisted | - | Various | Rapid, efficient, clean derpharmachemica.com |
Exploration of New Reactivity Modes and Derivatizations
The exploration of novel reactivity and derivatization of the 1,6-naphthyridine core is crucial for expanding its chemical space and accessing new functionalities. The presence of the methanol (B129727) group at the 8-position of this compound provides a versatile handle for a wide range of chemical transformations.
Future research will likely focus on the further functionalization of the 1,6-naphthyridine scaffold. A convenient and rapid method for the diversification of the 1,6-naphthyridine scaffold has been developed via heteroaryl ditriflate intermediates. acs.org This approach allows for one-pot difunctionalization reactions, leading to diverse drug-like products in a short amount of time. acs.org
Multicomponent reactions (MCRs) also offer a powerful tool for the synthesis of complex 1,6-naphthyridine derivatives. ekb.eg For instance, the diastereoselective synthesis of pyrano and furano naphthyridine derivatives has been achieved through an ABB' type multicomponent coupling reaction. ekb.eg The exploration of new MCRs involving this compound could lead to the discovery of novel compounds with interesting biological activities.
The reactivity of substituted benzo[b] nih.govresearchgate.netnaphthyridines has also been investigated, revealing that the nature and position of substituents can significantly influence their reactivity towards activated alkynes. mdpi.com Understanding the reactivity of this compound and its derivatives will be key to designing and synthesizing new molecules with tailored properties. The nitrile group, which can be introduced into the 1,6-naphthyridine-2(1H)-one scaffold, is another functional group that can be further derivatized to create a variety of substituted compounds. mdpi.com
Advanced Computational Studies for Structure-Reactivity and Structure-Property Relationships
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the electronic structure, reactivity, and properties of molecules. Advanced computational studies on this compound and its derivatives can provide valuable insights that can guide synthetic efforts and the design of new materials.
DFT calculations have been successfully employed to investigate the equilibrium geometry, total energy, HOMO and LUMO energies, and Mullikan atomic charges of novel benzo[h]chromeno[2,3-b] nih.govresearchgate.netnaphthyridine-6(5H),8-dione. researchgate.net Similar studies on this compound could elucidate its electronic properties and predict its reactivity. Furthermore, theoretical calculations have been used to support experimental findings on the spectroscopic properties of 1,6- and 1,7-naphthyridine (B1217170) derivatives, including the analysis of solvatochromism and the equilibrium between covalent and zwitterionic forms. nih.gov
High-resolution spectroscopic measurements, supported by electronic structure calculations, have provided accurate determinations of the rotational energy levels of nih.govtandfonline.com- and nih.govresearchgate.net-naphthyridine. aip.org Such studies, when applied to this compound, can provide precise information about its molecular structure and dynamics. DFT analysis has also been used to explore the photonic behavior and nonlinear optical (NLO) properties of related compounds, which could be extended to investigate the potential of this compound in optical applications. researchgate.net
Role in Materials Science and Supramolecular Chemistry
The unique electronic and structural features of the 1,6-naphthyridine core make it an attractive building block for novel materials in materials science and supramolecular chemistry. The ability to form well-ordered structures through non-covalent interactions is a key aspect of supramolecular chemistry.
Derivatives of 1,5-naphthyridine (B1222797) have been investigated as novel multifunctional organic semiconductor materials. nih.gov These compounds have shown potential as electron-transport materials and hole-injecting/hole-transport materials in organic light-emitting diodes (OLEDs). nih.gov The introduction of a methanol group at the 8-position of the 1,6-naphthyridine core could modulate the electronic properties and solid-state packing of the resulting materials, potentially leading to improved performance in organic electronic devices. The 1,5-naphthyridine-2,6-dione unit has also been incorporated into n-type organic semiconductors. rsc.org
The planar structure and potential for π-π stacking of the 1,6-naphthyridine ring system make it a promising candidate for the construction of supramolecular assemblies. The ability of the methanol group to participate in hydrogen bonding could be exploited to direct the self-assembly of this compound into well-defined supramolecular architectures with interesting properties and functions.
Exploration as Fluorescent Probes and Optical Materials
The inherent fluorescence of the 1,6-naphthyridine scaffold makes it a promising platform for the development of fluorescent probes and optical materials. The photophysical properties of 1,6-naphthyridine derivatives can be fine-tuned by introducing various substituents, and the methanol group in this compound offers a convenient point for such modifications.
Several studies have highlighted the potential of 1,6-naphthyridine derivatives in optical applications. For instance, certain 1,6-naphthyridines exhibit second harmonic generation, making them suitable for nonlinear optics. nih.gov The photophysical properties of these compounds, including their fluorescence lifetimes and quantum yields, have been investigated in various solvents. nih.gov
Fused polycyclic 1,6-naphthyridin-4-amines have been synthesized and their fluorescence properties explored, demonstrating their potential as fluorophores. rsc.orgresearchgate.netnih.govnih.gov These compounds exhibit absorption and emission in the visible region, with some derivatives showing high fluorescence quantum yields. rsc.org The development of 1,6-naphthyridin-7(6H)-one-based fluorescent nucleoside analogues has also been reported, with these molecules displaying powerful fluorescence properties that are sensitive to the polarity of the solvent. mdpi.com
Naphthyridine-based fluorescent receptors have been designed for the recognition of specific analytes like uric acid. rsc.org Furthermore, near-infrared fluorescent probes based on naphthyridine derivatives have been developed for imaging mitochondrial nucleic acids. rsc.org These probes exhibit an OFF-ON fluorescence response and have large Stokes shifts, making them suitable for biological imaging applications. rsc.org The functionalization of this compound could lead to the development of novel fluorescent probes with enhanced sensitivity and selectivity for various biological targets.
Table 2: Photophysical Properties of Selected 1,6-Naphthyridine Derivatives
| Compound Type | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Application | Reference |
| 1,6-Naphthyridines | - | - | ~0.05-0.1 | Nonlinear Optics | nih.gov |
| Fused 1,6-naphthyridin-4-amines | 344-428 | - | 0.36-0.79 | Fluorophores | rsc.org |
| 1,6-Naphthyridin-7(6H)-one nucleosides | 320-474 | - | - | Fluorescent Nucleoside Analogues | mdpi.com |
| Near-infrared naphthyridine probes | - | 661-762 | - | Mitochondrial Nucleic Acid Imaging | rsc.org |
Q & A
Q. What are the established synthetic routes for 1,6-naphthyridine-8-methanol derivatives?
The synthesis of 1,6-naphthyridine derivatives often involves cyclization of substituted piperidines or condensation reactions with heterocyclic precursors. For example, 1,6-naphthyridine cores can be synthesized via reactions between piperidine diones and aminocarboxylates under reflux conditions (e.g., MeOH, 7 hours, 65% yield) . Specific modifications at the 8-position (e.g., methanol groups) may require selective oxidation or hydroxylation post-cyclization. Characterization typically involves NMR, LC-MS, and HPLC to confirm regiochemistry and purity .
Q. How can the solubility and stability of this compound be experimentally evaluated?
Methodologies include:
- Solubility testing : Measure equilibrium solubility in polar (water, DMSO) and nonpolar solvents (chloroform) using UV-Vis spectroscopy or HPLC quantification .
- Stability assays : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure, monitored via LC-MS to identify decomposition products .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns and hydrogen bonding via chemical shifts (e.g., methanol protons at δ 4.5–5.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways.
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers optimize regioselective functionalization at the 8-position of 1,6-naphthyridine?
Regioselectivity is influenced by electronic and steric factors. For example:
- Electrophilic substitution : Chlorination or iodination at the 8-position is achievable using POCl or iodine monochloride, with yields up to 64–68% under reflux conditions .
- Catalytic strategies : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/alkyl groups, though steric hindrance from the naphthyridine core may require optimized ligands (e.g., bulky phosphines) .
Q. How should contradictory data on reaction yields for 1,6-naphthyridine derivatives be analyzed?
Discrepancies in yields (e.g., 30% vs. 65% for similar reactions) may arise from:
- Reagent purity : Trace moisture in POCl can reduce chlorination efficiency .
- Catalyst loading : Palladium catalysts (e.g., Pd/C) require strict control of H pressure and substrate ratios to avoid over-reduction .
- Workup protocols : Inadequate purification (e.g., column chromatography vs. recrystallization) can skew yield calculations .
Q. What computational methods support the design of this compound analogs with enhanced bioactivity?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substitution patterns for target interactions .
- Molecular docking : Screens against enzymes (e.g., kinases, bacterial topoisomerases) to prioritize analogs with optimal binding affinities .
- MD simulations : Assess stability of ligand-target complexes under physiological conditions .
Methodological Considerations
Q. How can researchers validate the biological activity of this compound derivatives?
- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .
- Enzyme inhibition : Use fluorescence-based assays (e.g., HIV-1 integrase inhibition) with IC determination .
- Cytotoxicity : Screen against human cell lines (e.g., MCF7) using MTT assays to evaluate selectivity .
Q. What strategies mitigate challenges in scaling up this compound synthesis?
- Flow chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., decarboxylation at 250°C) .
- Green chemistry : Replace toxic solvents (e.g., CHCl) with ionic liquids or water-miscible alternatives .
- Process analytics : Implement in-line PAT (Process Analytical Technology) to monitor reaction progress and intermediates .
Data Interpretation and Reporting
Q. How should researchers address inconsistent spectral data in 1,6-naphthyridine derivatives?
Q. What statistical approaches are appropriate for analyzing dose-response data in naphthyridine bioassays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
